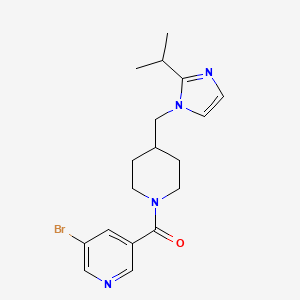
(5-bromopyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (5-bromopyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule featuring a bromopyridine moiety, an imidazole ring, and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromopyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes:
Bromination of Pyridine: Starting with pyridine, bromination at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of Imidazole Derivative: The imidazole ring can be synthesized separately by reacting glyoxal, ammonia, and acetone under acidic conditions.
Piperidine Derivative Synthesis: The piperidine ring can be formed via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the bromopyridine, imidazole, and piperidine derivatives using reagents like palladium catalysts in a Suzuki or Stille coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the imidazole ring, converting it to a more saturated form using hydrogenation with catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Ketones or carboxylic acids derived from the piperidine ring.
Reduction Products: Saturated imidazole derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it useful in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the imidazole ring, which is known for its biological relevance .
Medicine
Medicinally, this compound could be explored for its potential as a drug candidate. The imidazole and piperidine rings are common motifs in pharmaceuticals, suggesting that this compound might interact with biological targets like enzymes or receptors .
Industry
In industry, this compound could be used in the development of new agrochemicals or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism by which (5-bromopyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The bromopyridine moiety could facilitate binding to specific sites, while the imidazole ring might participate in hydrogen bonding or coordination with metal ions .
相似化合物的比较
Similar Compounds
(5-chloropyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(5-fluoropyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone: Fluorine substitution instead of bromine.
(5-iodopyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone: Iodine substitution instead of bromine.
Uniqueness
The uniqueness of (5-bromopyridin-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to its analogs. The bromine atom, in particular, can influence the compound’s electronic properties and reactivity in ways that chlorine, fluorine, or iodine might not .
属性
IUPAC Name |
(5-bromopyridin-3-yl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN4O/c1-13(2)17-21-5-8-23(17)12-14-3-6-22(7-4-14)18(24)15-9-16(19)11-20-10-15/h5,8-11,13-14H,3-4,6-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJBTIPXGRNIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














